molecular formula C9H10N4O2 B3349690 Ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate CAS No. 2320-75-4

Ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B3349690
CAS No.: 2320-75-4
M. Wt: 206.2 g/mol
InChI Key: MPDVVGKODKOZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyrimidine core. Its structure includes an ethyl ester at position 7 and an amino group at position 4 (Figure 1). This compound is of interest in medicinal chemistry due to the versatility of the pyrrolopyrimidine scaffold in targeting biological pathways, such as kinase inhibition or microtubule modulation .

Properties

IUPAC Name

ethyl 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)5-3-11-7-6(5)12-4-13-8(7)10/h3-4,11H,2H2,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDVVGKODKOZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1N=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291526
Record name ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2320-75-4
Record name NSC76287
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves multi-step organic reactionsFor instance, the synthesis might involve the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group transformations to introduce the amino and ester functionalities .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility in further synthetic applications .

Scientific Research Applications

Ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 4

The substituent at position 4 significantly impacts chemical and biological properties:

Compound Name Substituent (Position 4) Molecular Formula Key Properties/Applications Reference
Ethyl 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate NH₂ C₉H₁₀N₄O₂ Enhanced H-bonding; potential kinase inhibitor -
Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Br C₉H₈BrN₃O₂ Electrophilic reactivity for cross-coupling; intermediate in drug synthesis
Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate O C₉H₉N₃O₃ Keto group enables tautomerization; precursor for functionalization
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Cl, CH₃ C₁₀H₁₀ClN₃O₂ Steric hindrance from methyl group; modulates metabolic stability

Key Insights :

  • Amino Group (NH₂): Increases polarity and hydrogen-bonding capacity, which may enhance target binding but reduce membrane permeability compared to bromo or chloro derivatives.
  • Halogens (Br, Cl) : Introduce sites for Suzuki or nucleophilic substitution reactions, making them versatile intermediates .
  • Oxo Group (O) : Facilitates tautomerization and serves as a synthetic handle for further modifications .

Core Scaffold Modifications

Pyrrolopyrimidine derivatives with fused heterocycles or alternative ring systems exhibit distinct properties:

Thieno[3,2-d]pyrimidine Derivatives
  • Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carboxylate (C₁₄H₁₆N₄O₄S): Synthesized via Gewald reaction with 99% yield . Mass spectrum: m/z 457 (M⁺) .
Furo[2,3-d]pyrimidine Derivatives
  • Ethyl 6-methyl-8-oxo-3-phenyl-2-(phenylamino)furo[2,3-d]-1,2,4-triazolo[1,5-a]pyrimidine-7-carboxylate (C₂₄H₂₀N₆O₄): Features a fused triazole ring, increasing rigidity and metabolic resistance . NMR δ 8.36 (s, 1H, pyrimidine-H) .
Oxazolo[3,2-a]pyrimidine Derivatives
  • Ethyl 5-oxo-3,5-dihydro-2H-oxazolo[3,2-a]pyrimidine-7-carboxylate (C₉H₁₁N₂O₄):
    • Exhibits a lactone ring, improving solubility in polar solvents (Yield: 80%, Mp: 297–299°C) .

Key Insights :

  • Fused heterocycles (e.g., thiophene, triazole) alter electronic properties and binding affinities.
  • Rigid structures (e.g., oxazolo derivatives) may restrict conformational flexibility, enhancing selectivity.

Biological Activity

Ethyl 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS No: 2320-75-4) is a synthetic compound belonging to the pyrrolo[3,2-d]pyrimidine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, synthesis, and relevant studies that elucidate its pharmacological properties.

  • Molecular Formula : C9H10N4O2
  • Molecular Weight : 206.20 g/mol
  • Density : 1.422 g/cm³
  • Boiling Point : 448°C
  • Refractive Index : 1.688

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity by targeting various tyrosine kinases. These kinases are crucial in regulating cell growth and proliferation. For instance, derivatives of this compound have shown promising results in inhibiting EGFR, Her2, VEGFR2, and CDK2 enzymes, which are implicated in several malignancies .

Anticancer Activity

  • Cytotoxicity Assays : The compound has been tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity. For example:
    • In vitro studies revealed IC50 values ranging from 29 µM to 59 µM against different cancer cell lines .
    • Compound derivatives showed comparable efficacy to established tyrosine kinase inhibitors like sunitinib with IC50 values around 261 nM for certain targets .
  • Mechanistic Insights : Further investigations into the mechanism of action have revealed that these compounds can induce apoptosis in cancer cells:
    • Increased levels of pro-apoptotic proteins like caspase-3 and Bax were observed, alongside a decrease in anti-apoptotic Bcl-2 levels .
    • Molecular docking studies indicated strong binding affinity to target enzymes, suggesting a competitive inhibition mechanism similar to that of known inhibitors .

Enzyme Inhibition

Studies focused on the enzyme inhibition profile of this compound have shown that it can effectively inhibit several key enzymes involved in tumor progression:

  • Tyrosine Kinases : The compound's ability to inhibit tyrosine kinases suggests potential applications in targeted cancer therapies.

Data Table: Biological Activity Summary

Activity Type Cell Line/Target IC50 Value (µM) Mechanism
CytotoxicityVarious Cancer Cell Lines29 - 59Induction of apoptosis
Tyrosine Kinase InhibitionEGFR, Her2, VEGFR2, CDK240 - 204Competitive inhibition

Case Studies

  • Case Study on HepG2 Cells : A study examined the effects of a specific derivative on HepG2 cells and found significant induction of apoptosis characterized by increased caspase activity and modulation of Bcl-2 family proteins. This suggests that derivatives of this compound could serve as effective agents for liver cancer treatment .
  • Comparative Analysis with Other Compounds : The biological activity was benchmarked against other known anticancer agents, revealing that certain derivatives had enhanced potency compared to traditional therapies while maintaining lower toxicity profiles in non-cancerous cell lines.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step reactions, including nucleophilic aromatic substitution and cyclization. For example, describes a reaction sequence starting with diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate and aromatic isocyanates, followed by amine/phenol addition under catalytic sodium ethoxide or potassium carbonate. Yield optimization requires precise control of solvent polarity (e.g., ethanol vs. DMF), temperature (reflux conditions), and stoichiometry of nucleophiles .
  • Data : Typical yields range from 60–80% when using ethanol as a solvent and sodium ethoxide as a base. Side reactions, such as over-chlorination or incomplete cyclization, are mitigated by stepwise purification (e.g., recrystallization from ethanol/methylene dichloride mixtures) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SXRD) is the gold standard. reports a crystal structure with key parameters: space group P21/nP2_1/n, RR-factor = 0.054, and mean C–C\text{C–C} bond length = 0.005 Å. The dihedral angle between pyrrolo-pyrimidine rings (5.8°) confirms planarity, critical for electronic conjugation in kinase inhibition .
  • Validation Tools : SHELX software (e.g., SHELXL for refinement) is used to analyze disorder in residues and hydrogen-bonding networks (e.g., weak intramolecular C–H···O interactions) .

Q. What biochemical assays are used to evaluate its kinase inhibitory activity?

  • Methodology : Competitive binding assays (e.g., fluorescence polarization) and enzymatic activity assays (e.g., ADP-Glo™ Kinase Assay) are employed. highlights its inhibition of EGFR and CDK2 kinases, with IC50_{50} values determined via dose-response curves. Structural analogs with ethyl substituents exhibit enhanced selectivity due to steric effects in kinase active sites .

Advanced Research Questions

Q. How do electronic and steric effects of the ethyl carboxylate group influence binding to kinase active sites?

  • Analysis : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the ethyl group enhances hydrophobic interactions with kinase pockets (e.g., Her2), while the carboxylate participates in hydrogen bonding with conserved residues (e.g., Asp831 in EGFR). notes that replacing the ethyl group with methyl reduces potency by 10-fold, underscoring the importance of alkyl chain length .
  • Experimental Validation : Co-crystallization studies (e.g., PDB: 4FFS) demonstrate direct interactions between the carboxylate and catalytic lysine residues in kinase domains .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Case Study : and report conflicting yields (40–80%) for similar derivatives. Systematic analysis identifies solvent polarity (e.g., DMSO vs. ethanol) and catalyst loading (e.g., 5 mol% TsOH vs. 10 mol%) as critical variables. Parallel reaction monitoring (PRM) via HPLC-MS helps identify intermediates causing yield discrepancies .
  • Recommendation : Use design of experiments (DoE) to optimize parameters like temperature, solvent, and catalyst for reproducibility.

Q. How can crystallographic data inform SAR (Structure-Activity Relationship) studies for analogs?

  • Methodology : Overlay crystal structures of analogs (e.g., 4-chloro vs. 4-amino derivatives) to map steric and electronic contributions. shows that the ethyl carboxylate group in the title compound adopts a conformation that minimizes steric clash in the ATP-binding pocket of kinases, unlike bulkier substituents .
  • Application : Use Mercury (CCDC) software to calculate π–π stacking distances (e.g., 3.6 Å between pyrrolo-pyrimidine rings) and correlate with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.